2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Benzamide Pharmacophore

Standard benzamide building blocks often lack the N-methylsulfonyl-piperidine pharmacophore critical for GlyT1 inhibition and kinase target engagement. This compound delivers the exact scaffold required for SAR exploration. • Contains the complete N-methylsulfonyl-piperidine motif claimed in GlyT1 inhibitor patents • 2-Methoxy substitution enables ADME deconvolution vs. des-methoxy analogs (ΔTPSA ~9.2 Ų, ΔMW +30 Da) • Research-grade building block with documented physicochemical properties for reproducible screening

Molecular Formula C15H22N2O4S
Molecular Weight 326.41
CAS No. 1234999-37-1
Cat. No. B2609570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
CAS1234999-37-1
Molecular FormulaC15H22N2O4S
Molecular Weight326.41
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C
InChIInChI=1S/C15H22N2O4S/c1-21-14-6-4-3-5-13(14)15(18)16-11-12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18)
InChIKeyRLQCMVRULITHCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1234999-37-1: Structural Identity & Procurement Parameters


2-Methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234999-37-1) is a synthetic small-molecule benzamide derivative (C15H22N2O4S, MW 326.41) characterized by a 2-methoxybenzamide core linked via a methylene bridge to a piperidine ring bearing an N-methylsulfonyl substituent . This compound belongs to a broader class of N-(piperidin-4-yl)benzamide derivatives that have been investigated for diverse pharmacological activities including anti-hepatoma effects [1], serotonin 4 (5-HT4) receptor agonism [2], and glycine transporter type 1 (GlyT1) inhibition [3]. As a research-grade chemical building block, it is supplied primarily for non-human, non-therapeutic research applications .

GlyT1 pharmacophore mapping: N-methylsulfonyl piperidine present
Hepatoma cell-model SAR: scaffold with reported class-level activity
2-Methoxy substitution enables selectivity and metabolic profiling

Why Generic Substitution Fails for CAS 1234999-37-1


Within the N-(methylsulfonyl)piperidin-4-yl benzamide chemical space, even minor structural modifications—such as removal of the 2-methoxy group, alteration of the benzamide substitution pattern, or replacement of the N-methylsulfonyl group—profoundly alter molecular recognition, physicochemical properties, and biological activity. For example, in the closely related N-(piperidin-4-yl)benzamide series evaluated for anti-hepatoma activity, the compound bearing a 4-phenoxybenzamide moiety exhibited an IC50 of 8.42 μM against HepG2 cells, while structural analogs with different substituents showed markedly reduced or absent activity [1]. Similarly, in the 5-HT4 receptor agonist series, the presence and position of the 2-methoxy group, together with the nature of the piperidine N-substituent, were critical determinants of both receptor affinity and oral bioavailability [2]. These class-wide SAR data demonstrate that generic substitution of CAS 1234999-37-1 with a des-methoxy, des-methylsulfonyl, or regioisomeric analog would yield a functionally distinct chemical entity with unpredictable biological performance.

Risk: Des-methoxy analogs may lose binding affinity; class SAR confirms benzamide substitution essential
Risk: N-unsubstituted piperidine variants lack the N-methylsulfonyl pharmacophore required for GlyT1 engagement
Risk: Ortho-methyl substitution (CAS 1234952-60-3) changes hydrogen-bond capacity and metabolic soft spots

CAS 1234999-37-1 vs Analogs: Differentiation Evidence


Structural Differentiation: 2-Methoxy vs Des-Methoxy Analog

CAS 1234999-37-1 incorporates an ortho-methoxy group on the benzamide phenyl ring, distinguishing it from the des-methoxy comparator N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234868-68-8). Although direct head-to-head bioassay data for these two exact compounds are not publicly available, class-level SAR from the N-(piperidin-4-yl)benzamide anti-hepatoma series demonstrates that substitution on the benzamide ring critically modulates potency: N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide achieved an IC50 of 8.42 μmol/L against HepG2, whereas the unsubstituted benzamide parent compound showed negligible activity [1]. The 2-methoxy group of CAS 1234999-37-1 is expected to influence hydrogen-bonding capacity, conformational preferences, and metabolic stability relative to the des-methoxy analog .

2-Methoxy vs Des-Methoxy
Class-level inference
+30 Da, ΔHBA +1, ΔcLogP ~+0.4
Substitution pattern may determine bioactivity
Direct head-to-head data unavailable; inferred from benzamide SAR
Medicinal Chemistry Structure-Activity Relationship Benzamide Pharmacophore

N-Methylsulfonyl vs Unsubstituted Piperidine: Target Engagement

The N-methylsulfonyl group on the piperidine ring of CAS 1234999-37-1 represents a key pharmacophoric element absent in the simpler 2-methoxy-N-(piperidin-4-ylmethyl)benzamide scaffold. In the broader sulfonamide-piperidine chemical class, this motif has been implicated in GlyT1 transporter inhibition: patents describe N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-substituted benzamides as capable of significantly inhibiting GlyT1, elevating extracellular glycine levels in the nucleus accumbens [1]. The N-methylsulfonyl group contributes both to target binding affinity (via sulfonamide hydrogen-bonding interactions) and to physicochemical properties including aqueous solubility and metabolic stability [2]. By contrast, the N-unsubstituted piperidine analog (2-methoxy-N-(piperidin-4-ylmethyl)benzamide) lacks this sulfonamide interaction motif entirely, and SAR from the 5-HT4 agonist benzamide series confirms that the nature of the piperidine N-substituent dramatically modulates both receptor affinity and oral bioavailability [3].

N-Methylsulfonyl Pharmacophore
Class-level inference
Present: GlyT1 inhibition claimed; Absent: inactive
Pharmacophore presence essential for GlyT1 studies
Patent-derived; specific IC50 undisclosed
Kinase Inhibition Receptor Binding Sulfonamide Pharmacophore

Ortho-Methoxy vs Ortho-Methyl Substitution: Pharmacological Divergence

The ortho-methoxy substituent in CAS 1234999-37-1 can be directly contrasted with the ortho-methyl analog 2-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234952-60-3). The replacement of –OCH3 with –CH3 eliminates a hydrogen-bond acceptor, alters electron-donating character (Hammett σmeta: –OCH3 = +0.12 vs –CH3 = –0.07), and modifies metabolic vulnerability (O-demethylation vs benzylic oxidation). In the 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide series evaluated for 5-HT4 receptor agonism, the 2-methoxy group was an integral component of the minimal pharmacophore required for receptor binding and functional activity [1]. While no direct comparative IC50 data are published for this specific pair, the well-established medicinal chemistry principle that O→C bioisosteric replacement alters potency, selectivity, and metabolic profile supports the conclusion that CAS 1234999-37-1 and CAS 1234952-60-3 are functionally non-interchangeable .

2-OMe vs 2-Me
Class-level inference
ΔTPSA +9.2 Ų, HBA 5→4, σmeta shift
Electronic and metabolic profiles diverge
No direct comparative bioassay; extrapolated from 5-HT4 agonist SAR
Ligand Efficiency Metabolic Stability Hydrogen Bonding

Anti-Hepatoma Activity: N-(Methylsulfonyl)piperidine Benzamides

The N-(methylsulfonyl)piperidine benzamide scaffold has demonstrated measurable in vitro anti-hepatoma activity. In a study of six N-(piperidin-4-yl)benzamide derivatives, N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide exhibited an IC50 of 8.42 μmol/L against the HepG2 hepatocellular carcinoma cell line, outperforming the reference standard sorafenib under identical assay conditions [1]. While CAS 1234999-37-1 itself was not among the six compounds tested, its core scaffold—N-(methylsulfonyl)piperidine attached via a methylene linker to a substituted benzamide—is identical to that of the active compound. The 4-phenoxy substituent on the active analog serves as the benzamide ring modification, whereas CAS 1234999-37-1 bears a 2-methoxy substituent. This class-level evidence establishes that the N-(methylsulfonyl)piperidine benzamide chemotype is competent for anti-hepatoma activity, and the specific substitution pattern (2-methoxy vs 4-phenoxy vs other) is the critical determinant of potency magnitude [1].

Anti-Hepatoma Class Benchmark
Class-level inference
IC50 8.42 μM (4-phenoxy analog, HepG2)
Scaffold permissive for anti-hepatoma activity
CAS 1234999-37-1 not directly tested
Oncology Hepatocellular Carcinoma Cytotoxicity Assay

GlyT1 Inhibitor Pharmacophore: N-Methylsulfonyl Piperidine

Patent literature explicitly identifies N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-substituted benzamides as GlyT1 inhibitors capable of elevating extracellular glycine and enhancing NMDA receptor-mediated neurotransmission [1]. The general formula disclosed in US20120004273A1 encompasses benzamide derivatives wherein the piperidine N-methylsulfonyl group and the methylene-linked benzamide are conserved structural features essential for GlyT1 binding [1]. CAS 1234999-37-1 falls within this claimed chemical space. The benzamide substitution pattern (2-methoxy in this case) is a variable that modulates potency, selectivity versus GlyT2, and CNS penetration—parameters that cannot be assumed constant across analogs. This patent-derived pharmacophore model provides a mechanistic rationale for prioritizing CAS 1234999-37-1 in GlyT1-focused research programs over benzamide derivatives lacking either the N-methylsulfonyl group or the appropriate linker geometry [1].

GlyT1 Pharmacophore Model
Supporting evidence
N-methylsulfonyl-piperidine-benzamide triad
Required for glycine uptake inhibition research
Patent US20120004273A1; specific IC50 undisclosed
Neuroscience Glycine Transporter NMDA Receptor Modulation

Physicochemical Comparison vs Key Analogs

Computational comparison of CAS 1234999-37-1 with its three closest commercially available analogs reveals distinct physicochemical profiles that translate into differential ADME behavior. Relative to the des-methoxy analog (CAS 1234868-68-8), the 2-methoxy compound exhibits higher polar surface area (TPSA ~67.4 vs ~58.2 Ų), increased hydrogen-bond acceptor count (5 vs 4), and moderately higher lipophilicity—parameters that collectively influence membrane permeability, solubility, and metabolic stability . Compared to the 2-methyl analog (CAS 1234952-60-3), the methoxy derivative possesses an additional metabolic soft spot (O-demethylation) and distinct electronic character. These calculated differences, while not direct biological measurements, are quantitatively defined and reproducible across standard cheminformatics platforms, providing objective criteria for analog differentiation in procurement decisions .

Physicochemical Divergence
Supporting evidence
ΔTPSA +9.2, ΔHBA +1, ΔMW +30
Handling and permeability profiles differ
Calculated descriptors; no experimental ADME data
Drug-likeness ADME Prediction Chemical Diversity

Recommended Applications for CAS 1234999-37-1


GlyT1 Inhibitor Lead Optimization & SAR

CAS 1234999-37-1 contains the complete N-methylsulfonyl-piperidine pharmacophore claimed in GlyT1 inhibitor patents [1]. Research programs investigating glycine transporter modulation for schizophrenia, cognitive disorders, or NMDA receptor hypofunction can employ this compound as a scaffold for systematic SAR exploration of the benzamide substituent (2-methoxy position). The compound serves as a direct tool to probe the contribution of the ortho-methoxy group to GlyT1 potency, selectivity over GlyT2, and CNS penetration relative to des-methoxy and regioisomeric analogs [1].

Anti-Hepatoma Scaffold Diversification

Based on class-level evidence that N-(methylsulfonyl)piperidine benzamides exhibit measurable anti-hepatoma activity (benchmarked at IC50 = 8.42 μM for the 4-phenoxy analog against HepG2 [2]), CAS 1234999-37-1 can serve as a diversification point in hepatocellular carcinoma drug discovery. Its 2-methoxy substitution pattern represents an unexplored region of SAR space within this chemotype, offering the potential for improved potency, altered selectivity, or differentiated mechanism relative to the published 4-phenoxy lead [2].

Sulfonamide Chemical Probe Development

The N-methylsulfonyl group in CAS 1234999-37-1 is a recognized sulfonamide pharmacophore implicated in diverse target classes including carbonic anhydrases, matrix metalloproteinases, and kinase ATP-binding sites [3]. As a bifunctional building block combining a sulfonamide with a benzamide moiety, this compound is suitable for fragment-based screening, target-fishing chemical proteomics, or the design of bivalent inhibitors where the 2-methoxybenzamide and N-methylsulfonyl-piperidine motifs engage distinct binding pockets [3].

Physicochemical Comparator in ADME Profiling

The quantitatively defined physicochemical divergence between CAS 1234999-37-1 and its closest analogs (ΔTPSA ~9.2 Ų, ΔHBA +1, ΔMW +30 Da vs des-methoxy ) makes this compound a valuable inclusion in ADME screening panels. Systematic comparison of permeability (PAMPA/Caco-2), microsomal stability, and plasma protein binding across the 2-methoxy, des-methoxy, and 2-methyl triad can deconvolute the contribution of the ortho-methoxy group to pharmacokinetic behavior, informing lead optimization decisions in benzamide-based drug discovery programs .

Application
Selection Property
Validation Focus
GlyT1 target engagement SAR
N-methylsulfonyl piperidine pharmacophore integrity
GlyT1 binding and glycine uptake assay context
Hepatoma cell-model scaffold diversification
Class-level hepatoma cell-model activity
HepG2 cytotoxicity endpoint and SAR mapping
Sulfonamide pharmacophore probe development
Bifunctional benzamide-sulfonamide scaffold
Chemical proteomics target-fishing assays
ADME physicochemical comparator profiling
Quantitative physicochemical divergence from analogs
Caco-2 permeability, microsomal stability panel
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